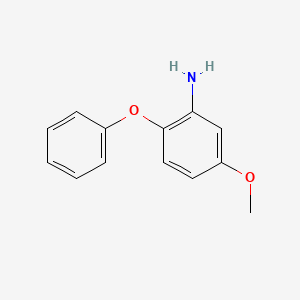

5-Methoxy-2-phenoxyaniline

描述

Contextualization within Aniline (B41778) and Phenoxy Compound Chemistry

5-Methoxy-2-phenoxyaniline belongs to the class of substituted anilines and also to the family of phenoxy compounds. Aniline, the simplest aromatic amine (C₆H₅NH₂), serves as a foundational structure for a vast array of dyes, polymers, and pharmaceuticals. Its derivatives are central to many areas of chemical synthesis. rsc.orgrsc.org The phenoxy group, consisting of a phenyl ring bonded to an oxygen atom (C₆H₅O-), is another crucial moiety in organic chemistry. wikipedia.org When attached to other molecular scaffolds, it can impart significant changes to physical and biological properties. mdpi.comontosight.ai

Compounds that contain a phenoxy group attached to an aniline core are known as phenoxyanilines. This structural motif is found in various molecules investigated for biological activity. rsc.orgacs.org this compound is a specific isomer within this class, where the phenoxy group is at the 2-position and the methoxy (B1213986) group is at the 5-position of the aniline ring. The study of phenoxyaniline (B8288346) derivatives is an active area of research, with investigations into their potential as enzyme inhibitors, ligands for metal complexes, and therapeutic agents. rsc.orgbohrium.com

Significance of Methoxy and Phenoxy Substitutions on Aniline Core

The chemical behavior and utility of this compound are largely dictated by its two key substituents: the methoxy group and the phenoxy group.

The methoxy group (-OCH₃) is an electron-donating group. When attached to an aromatic ring like aniline's, it increases the electron density of the ring system, which can influence the molecule's reactivity in electrophilic substitution reactions. beilstein-journals.org The position and presence of methoxy groups are known to be important for the pharmacological activity of various compounds. evitachem.com They can also affect physical properties such as solubility and may play a role in how a molecule binds to biological targets like enzymes or receptors by participating in hydrophobic interactions. acs.org

The phenoxy group (-OC₆H₅) is a bulky and lipophilic substituent. Its presence can significantly alter a molecule's shape, size, and solubility. In medicinal chemistry, the terminal phenoxy group is considered a "privileged scaffold" because it is a key component in many active drugs, including antiviral and anti-inflammatory agents. mdpi.comnih.gov The introduction of a phenoxy group can modify a compound's pharmacokinetic profile and is often crucial for its biological activity, frequently engaging in π–π stacking interactions with protein targets. nih.gov The study of phenoxy derivatives has shown their potential in developing compounds with antimicrobial and insecticidal properties. researchgate.net

In this compound, the combination of these two groups on the aniline core creates a unique electronic and steric environment, making it a tailored starting material for specific synthetic pathways.

Overview of Research Trajectories for this compound

The primary research application of this compound is as a key raw material and intermediate in organic synthesis, particularly for the production of pharmaceuticals. lookchem.com It is explicitly identified as a starting material and a known impurity in the synthesis of Iguratimod, a drug used for treating rheumatoid arthritis. lookchem.comchemscene.com

A significant area of research involving this compound is in process chemistry and quality control for pharmaceuticals. For instance, a patented method describes the use of this compound to synthesize an intermediate impurity of Iguratimod (also known as Ailamod). google.com The process involves a Sandmeier reaction to introduce an iodine atom, followed by a copper-catalyzed reaction. google.com Such research is vital for ensuring the purity and safety of the final active pharmaceutical ingredient.

Broader research on the phenoxyaniline scaffold points to other potential applications. Studies on related phenoxyaniline analogues have explored their roles as:

Enzyme Inhibitors : Phenoxyaniline derivatives have been investigated for their ability to inhibit various enzymes. For example, they have been studied as inhibitors of N-type calcium channels, which are therapeutic targets for neuropathic pain. rsc.org

Ligands for Metal Complexes : The aniline and phenoxy groups can act as chelating agents for metal ions. Research has shown that Schiff bases derived from 2-phenoxyaniline (B124666) can form fluorescent complexes with metals like zinc(II) and cadmium(II), suggesting potential applications in materials science. bohrium.comresearchgate.net

Probes for Biochemical Studies : Halogenated phenoxyaniline analogues have been used as molecular probes to understand the interaction of environmental compounds, like polybrominated diphenyl ethers (PBDEs), with metabolic enzymes such as cytochrome P450s. acs.org

While direct research on the biological activities of this compound itself is limited, its role as a precursor for more complex, biologically active molecules underscores its importance in chemical and pharmaceutical research. lookchem.comlookchem.com

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 76838-72-7 lookchem.com |

| Molecular Formula | C₁₃H₁₃NO₂ lookchem.com |

| Molecular Weight | 215.25 g/mol chemscene.com |

| Melting Point | 109-111 °C lookchem.com |

| Boiling Point (Predicted) | 336.0 ± 32.0 °C lookchem.com |

| Density (Predicted) | 1.155 ± 0.06 g/cm³ lookchem.com |

| Appearance | Data not available |

| Synonyms | Iguratimod Impurity 6 chemscene.com |

Table 2: Computational Data for this compound

| Descriptor | Value |

| Topological Polar Surface Area (TPSA) | 44.48 Ų chemscene.com |

| LogP (Predicted) | 3.0697 chemscene.com |

| Hydrogen Bond Acceptors | 3 chemscene.com |

| Hydrogen Bond Donors | 1 chemscene.com |

| Rotatable Bonds | 3 chemscene.com |

| pKa (Predicted) | 3.72 ± 0.10 lookchem.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-methoxy-2-phenoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-15-11-7-8-13(12(14)9-11)16-10-5-3-2-4-6-10/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOGZDMKXQVZVGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10429440 | |

| Record name | 5-METHOXY-2-PHENOXYANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76838-72-7 | |

| Record name | 5-METHOXY-2-PHENOXYANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methoxy 2 Phenoxyaniline and Its Advanced Precursors

Established Reaction Pathways for 5-Methoxy-2-phenoxyaniline Synthesis

The construction of this compound is typically achieved through a convergent synthesis strategy. This involves the initial formation of a diaryl ether intermediate, which already contains the methoxy (B1213986) and a precursor to the amine group, followed by the final conversion of this precursor to the aniline (B41778) moiety.

Amination Reactions for Aryl Ether Formation

While direct amination of a pre-formed diaryl ether is a conceivable route, a more common and strategically advantageous approach involves the formation of the aryl ether bond as a key step. This is often accomplished through nucleophilic aromatic substitution reactions, such as the Ullmann condensation. In this context, a suitably activated haloaromatic compound is reacted with a phenoxide.

For the synthesis of a precursor to this compound, a typical Ullmann-type reaction would involve the coupling of an activated aryl halide, such as 2-bromo-4-nitroanisole (B40242), with phenol (B47542) in the presence of a copper catalyst and a base. This reaction directly furnishes the 1-methoxy-4-nitro-2-phenoxybenzene (B13441206) intermediate, which contains the complete carbon skeleton and the required functional groups in their precursor forms.

Reduction of Nitro Precursors to Aniline Moieties

The final and crucial step in the synthesis of this compound is the reduction of the nitro group in the 1-methoxy-4-nitro-2-phenoxybenzene intermediate. This transformation is a well-established and widely used method for the preparation of anilines.

Catalytic hydrogenation is the most common and efficient method for this reduction. A variety of catalysts can be employed, with palladium on carbon (Pd/C) being a frequent choice due to its high activity and selectivity. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent, such as ethanol (B145695) or methanol (B129727). Other reducing agents like tin(II) chloride in hydrochloric acid or iron powder in acidic medium can also be utilized, offering alternative conditions that may be advantageous depending on the substrate and desired scale of the reaction. The chemoselective reduction of the nitro group in the presence of other functional groups like the ether linkage is a key advantage of these methods. rsc.orgrsc.orgscilit.com

Synthesis of Key Intermediates

The successful synthesis of this compound relies on the efficient preparation of key precursors. These intermediates provide the necessary building blocks and substitution patterns required for the final product.

Preparation of Sulfonyl Chloride Derivatives

While not directly in the primary synthetic pathway to this compound, sulfonyl chloride derivatives are important in related organic syntheses. For instance, 4-methoxybenzene-1-sulfonyl chloride can be synthesized from anisole (B1667542) through chlorosulfonation using chlorosulfonic acid. This intermediate is a versatile reagent for the preparation of sulfonamides and other sulfur-containing compounds.

Halogenated Phenol and Nitrobenzene (B124822) Condensation Reactions

A critical intermediate for the synthesis of this compound is a halogenated nitrobenzene derivative that can undergo a condensation reaction with a phenol. A prime example is 2-bromo-4-nitroanisole.

The synthesis of 2-bromo-4-nitroanisole from anisole can be achieved in a two-step sequence:

Nitration of Anisole: Anisole is first nitrated using a mixture of concentrated nitric acid and sulfuric acid. This electrophilic aromatic substitution reaction primarily yields the para-substituted product, 4-nitroanisole (B1192098), due to the ortho,para-directing effect of the methoxy group. brainly.com

Bromination of 4-Nitroanisole: The resulting 4-nitroanisole is then brominated. The nitro group is a meta-director and a deactivator, while the methoxy group is an ortho,para-director and an activator. The directing effects of both substituents favor the introduction of the bromine atom at the position ortho to the methoxy group and meta to the nitro group, yielding 2-bromo-4-nitroanisole. brainly.com

Once 2-bromo-4-nitroanisole is obtained, it can be condensed with phenol in an Ullmann condensation reaction to form 1-methoxy-4-nitro-2-phenoxybenzene. This reaction is typically carried out in the presence of a copper catalyst and a base, such as potassium carbonate, in a high-boiling solvent like dimethylformamide (DMF).

Optimization of Synthetic Conditions and Yields

Optimizing the reaction conditions for each step is crucial for maximizing the yield and purity of this compound and its intermediates.

For the Ullmann condensation to form the diaryl ether, several factors can be tuned. The choice of copper catalyst (e.g., CuI, Cu2O) and ligand can significantly impact the reaction rate and yield. The base is also critical, with potassium carbonate and cesium carbonate being common choices. The reaction temperature is typically elevated, often in the range of 100-200 °C, and the choice of a high-boiling polar aprotic solvent like DMF or N-methyl-2-pyrrolidone (NMP) is important for solubilizing the reactants and facilitating the reaction.

In the catalytic hydrogenation of the nitro group , the catalyst loading, hydrogen pressure, and reaction temperature are key parameters to optimize. Lower catalyst loadings can be more economical on a large scale, while higher pressures and temperatures can accelerate the reaction rate. The choice of solvent can also influence the reaction, with protic solvents like ethanol and methanol being effective. Careful monitoring of the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal reaction time and ensure complete conversion without over-reduction of other functional groups. The table below summarizes some of the key parameters that can be optimized for these reactions.

| Reaction Step | Parameter to Optimize | Typical Conditions/Variations | Impact on Yield/Purity |

|---|---|---|---|

| Ullmann Condensation | Catalyst | CuI, Cu2O, Cu powder with ligands like phenanthroline or amino acids | Can significantly improve reaction rate and yield. |

| Base | K2CO3, Cs2CO3, KOH | Affects the deprotonation of the phenol and the overall reaction rate. | |

| Solvent | DMF, NMP, Pyridine | High-boiling polar aprotic solvents are generally preferred. | |

| Temperature | 100 - 200 °C | Higher temperatures often lead to faster reactions but can also cause side reactions. | |

| Nitro Group Reduction | Catalyst | Pd/C, PtO2, Raney Nickel | Choice of catalyst can affect selectivity and reaction rate. |

| Hydrogen Pressure | 1 - 50 atm | Higher pressure can increase the reaction rate. | |

| Solvent | Ethanol, Methanol, Ethyl Acetate (B1210297) | Affects solubility of reactants and catalyst activity. | |

| Temperature | Room temperature to 80 °C | Higher temperatures can speed up the reaction but may lead to side products. |

Exploration of Novel Catalytic Systems in Synthesis

The synthesis of this compound, a molecule characterized by its diaryl ether structure, is fundamentally reliant on the formation of a carbon-oxygen (C–O) bond between two aryl groups. Historically, this transformation was achieved through the Ullmann condensation, a reaction typically requiring harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org Modern organic synthesis has seen a profound evolution in this area, with the development of sophisticated and highly efficient catalytic systems that proceed under milder conditions. These novel systems, primarily based on copper, palladium, and nickel, have not only improved the efficiency and substrate scope of diaryl ether synthesis but have also offered greener and more practical routes for producing complex molecules like this compound.

The primary catalytic challenge in synthesizing this compound is the cross-coupling of an appropriately substituted phenol and an aryl halide. The exploration of novel catalysts has focused on increasing yield, improving functional group tolerance, and lowering the reaction temperature and catalyst loading.

Copper-Based Catalytic Systems: The Modern Ullmann Reaction

The Ullmann reaction has been significantly refined from its original form, which often required temperatures exceeding 200°C. wikipedia.org The advent of soluble copper catalysts supported by various ligands has enabled these C–O cross-coupling reactions to occur under much milder conditions. wikipedia.orgnih.gov Ligands such as 1,10-phenanthroline, amino acids, and N,N'-dimethylenediamine have proven effective in facilitating the catalytic cycle, making the synthesis of diaryl ethers more accessible and versatile. nih.gov

Recent research has further advanced copper-based systems through the development of heterogeneous and nano-catalysts. rsc.org These catalysts offer significant advantages, including high surface-to-volume ratios, which can lead to rapid C–O bond formation, and ease of separation and recycling from the reaction mixture. rsc.org Examples include copper oxide supported on graphene and copper-doped zeolites, which have demonstrated excellent catalytic activity under ligand-free conditions. mdpi.com Bimetallic catalysts, such as CuMoO4 and [Cu-O-Ba] systems, have also been developed, showing high efficiency for coupling various phenols with iodo-, bromo-, and even unactivated chloro-arenes. researchgate.net

| Catalyst Source | Ligand | Base | Solvent | Temperature | Key Features | Reference |

|---|---|---|---|---|---|---|

| CuI | 1,10-phenanthroline | Cs₂CO₃ | NMP | 110 °C | Effective for coupling aryl halides with phenols. | wikipedia.org |

| CuI | L-proline | K₂CO₃ | DMSO | 90 °C | Utilizes an inexpensive and readily available amino acid ligand. | nih.gov |

| Cu(OTf)₂ | 1,1'-Binaphthyl-2,2'-diamine (BINAM) | K₃PO₄ | Toluene | 110 °C | Effective system for a large number of diaryl ethers. | nih.gov |

| CuI | Pyridine-2-aldoxime | Cs₂CO₃ | H₂O | 100 °C | Demonstrates the use of water as a green solvent. | nih.gov |

| Cu₂O on Graphene | Ligand-free | Cs₂CO₃ | DMF | 120 °C | Heterogeneous catalyst preventing oxidation of nano-sized copper. | mdpi.com |

| Cu-doped USY Zeolite | Ligand-free | Cs₂CO₃ | Toluene | 120 °C | Heterogeneous catalyst with excellent activity. | mdpi.com |

Palladium and Nickel-Based Catalytic Systems

While copper catalysts are traditional for C–O coupling, palladium and nickel-based systems have emerged as powerful alternatives. researchgate.netacs.org These catalysts often operate through different mechanistic pathways and can offer complementary reactivity. For instance, a novel method for diaryl ether synthesis involves a palladium or nickel-catalyzed decarbonylative etherification of aromatic esters, which couples aromatic esters with phenols. acs.org

Nickel-catalyzed cross-coupling reactions have also been successfully applied to the synthesis of diaryl ethers. researchgate.net Catalyst systems such as NiCl₂(PPh₃)₂ used with a weak base have been shown to couple heterocyclic alcohols with aryl bromides. researchgate.net Furthermore, the combination of photoredox catalysis with nickel catalysis enables the cross-coupling of a broad range of aryl halides and phenols under mild, light-induced conditions. researchgate.net

| Catalyst | Ligand | Reactants | Key Features | Reference |

|---|---|---|---|---|

| Palladium or Nickel | Diphosphine ligand | Aromatic esters and phenols | Novel decarbonylative etherification pathway. | acs.org |

| NiCl₂(PPh₃)₂ | - | Aryl bromides and heterocyclic alcohols | Effective with a weak base (KHCO₃). | researchgate.net |

| NiBr₂(dtbpy) | Organic photocatalyst | Aryl halides and phenols | Dual catalytic system enabling mild reaction conditions. | researchgate.net |

Catalysis in Precursor Modification

The synthesis of this compound may also involve catalytic steps to modify advanced precursors. A common strategy for introducing the aniline functionality is through the reduction of a nitro group. This transformation is frequently accomplished via catalytic hydrogenation. For example, in the synthesis of the related compound 5-(ethylsulfonyl)-2-methoxyaniline (B1360015), a nitro precursor was effectively reduced to the target aniline using a catalytic amount of 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere. nih.gov This method is highly efficient, with reported yields approaching 90%, and represents a crucial catalytic step in a plausible synthetic route to this compound if a nitro-substituted diaryl ether is used as an intermediate. nih.gov

| Catalyst | Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 10% Pd/C | H₂ atmosphere | Ethanol (EtOH) | 34 °C | 89.6% | nih.gov |

Chemical Reactivity and Derivatization Studies of 5 Methoxy 2 Phenoxyaniline

Role as a Nucleophile and Base in Organic Transformations

5-Methoxy-2-phenoxyaniline functions as both a nucleophile and a base in organic reactions, a characteristic primarily attributed to the lone pair of electrons on the nitrogen atom of the aniline (B41778) moiety. lookchem.com The amino group, being electron-rich, can readily attack electron-deficient centers, making the compound a competent nucleophile. This nucleophilicity is central to its utility in the synthesis of various organic compounds and pharmaceutical intermediates. lookchem.com

The basicity of the aniline nitrogen allows it to accept a proton in acid-base reactions. However, it's important to note that aniline and its derivatives are generally weak bases compared to aliphatic amines. This is because the lone pair on the nitrogen is delocalized into the aromatic π-system, reducing its availability to accept a proton. chemistrysteps.com The presence of the electron-donating methoxy (B1213986) group on the benzene (B151609) ring slightly enhances the basicity compared to unsubstituted aniline. In certain reactions, such as the Friedel-Crafts reaction, the basic nature of the amino group can be problematic as it can react with Lewis acid catalysts, deactivating the ring towards the desired electrophilic substitution. chemistrysteps.com

Formation of Schiff Bases and Related Imines

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation of a primary amine with an aldehyde or a ketone. scispace.comnih.govresearchgate.netekb.eg This reaction is a cornerstone of imine chemistry and represents a significant derivatization pathway for this compound.

Condensation with Aldehydes and Ketones

The formation of a Schiff base from this compound and a carbonyl compound proceeds via a two-step mechanism. scispace.comdergipark.org.tr The first step is a nucleophilic addition of the primary amine to the carbonyl carbon, which results in the formation of an unstable carbinolamine intermediate. scispace.comeijppr.com This is followed by a dehydration step, often catalyzed by acid or base, to yield the stable imine. scispace.com The removal of water from the reaction system can drive the equilibrium towards the formation of the Schiff base. scispace.com

The general reaction can be represented as: R-NH₂ + R'C(=O)R'' ⇌ R-N=C(R')R'' + H₂O (where R is the 5-methoxy-2-phenoxyphenyl group)

This reaction is versatile and can be carried out with a wide variety of aldehydes and ketones to produce a diverse range of Schiff base derivatives. researchgate.net

Electronic and Steric Influences on Schiff Base Formation

The rate and equilibrium of Schiff base formation are influenced by both electronic and steric factors.

Electronic Effects: The nucleophilicity of the amine is a key determinant. Electron-donating groups on the aniline ring, such as the methoxy group in this compound, increase the electron density on the nitrogen atom, thereby enhancing its nucleophilicity and facilitating the initial attack on the carbonyl carbon. eijppr.com Conversely, electron-withdrawing groups on the aldehyde or ketone can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

Steric Effects: Steric hindrance around either the amino group or the carbonyl group can impede the reaction. nih.gov Bulky substituents on the aniline ring or large groups attached to the carbonyl carbon can slow down the rate of condensation and may even prevent the reaction from occurring.

| Factor | Influence on Schiff Base Formation with this compound |

| Electronic | The electron-donating methoxy group enhances the nucleophilicity of the amino group, generally favoring the reaction. |

| Steric | The phenoxy group at the ortho position to the amine may introduce some steric hindrance, potentially influencing the reaction rate with sterically demanding carbonyl compounds. |

Preparation of Sulfonamide Derivatives

Sulfonamides are an important class of compounds, and their synthesis from this compound is a significant derivatization. This transformation typically involves the reaction of the primary amino group with a sulfonyl chloride in the presence of a base.

A notable example is the synthesis of N-(5-Methoxy-2-phenoxyphenyl)methanesulfonamide. lookchem.comjuvenusdrugs.com The general procedure for the formation of sulfonamides from anilines involves reacting the aniline with a sulfonyl halide, such as a sulfonyl chloride. google.com The reaction is often carried out in a solvent like pyridine, which also acts as a base to neutralize the hydrochloric acid formed during the reaction.

The general reaction is as follows: 5-MeO-2-PhO-C₆H₃-NH₂ + R-SO₂Cl → 5-MeO-2-PhO-C₆H₃-NH-SO₂-R + HCl

Electrophilic Aromatic Substitution Reactions on the Phenoxy and Aniline Rings

The aromatic rings of this compound are susceptible to electrophilic aromatic substitution (EAS). The aniline ring is particularly activated towards EAS due to the strong electron-donating effects of both the amino (-NH₂) and methoxy (-OCH₃) groups. chemistrysteps.com Both of these groups are ortho, para-directors. chemistrysteps.comlibretexts.org

The phenoxy group (-OPh) attached to the aniline ring is also an activating, ortho, para-directing group. The interplay of these activating groups makes the molecule highly reactive towards electrophiles such as those in halogenation, nitration, and sulfonation reactions. The precise position of substitution will depend on the specific electrophile and reaction conditions, with the positions ortho and para to the strongly activating amino and methoxy groups being the most favored. For instance, bromination of methoxybenzene (anisole) is very rapid and primarily yields the para-bromo isomer. libretexts.org

| Activating Group | Directing Influence |

| Amino (-NH₂) | Ortho, para-director (strong activator) |

| Methoxy (-OCH₃) | Ortho, para-director (strong activator) |

| Phenoxy (-OPh) | Ortho, para-director (activator) |

Chelation Chemistry with Transition Metals involving Phenoxyaniline (B8288346) Ligands

Schiff bases derived from 2-phenoxyaniline (B124666) and its analogs are excellent ligands for forming coordination complexes with transition metals. researchgate.netnih.gov These ligands can act as chelating agents, binding to a metal ion through multiple donor atoms to form a stable, ring-like structure.

Schiff base ligands synthesized from 2-phenoxyaniline derivatives and salicylaldehydes, for example, can coordinate with metal ions such as Ni(II), Cu(II), and Zn(II). researchgate.netnih.gov The chelation often involves the nitrogen atom of the imine group and the oxygen atom from a hydroxyl group on the aldehyde-derived portion of the ligand. researchgate.net The resulting metal complexes can exhibit various geometries, such as octahedral or square planar, depending on the metal ion and the specific ligand structure. researchgate.netresearchgate.net These complexes are of interest for their potential applications in various fields, including catalysis and materials science. researchgate.net

In-depth Spectroscopic Analysis of this compound Falters Due to Lack of Publicly Available Data

A comprehensive structural and spectroscopic analysis of the chemical compound this compound, as requested, cannot be completed at this time due to the absence of publicly available, detailed experimental data for this specific molecule. Despite extensive searches of scientific databases, academic publications, and patent literature, the specific spectral data required for a thorough elucidation across various analytical techniques remains elusive.

This compound, with the chemical formula C₁₃H₁₃NO₂ and CAS number 76838-72-7, is a known compound, notably identified as an impurity in the synthesis of the pharmaceutical drug Iguratimod. However, detailed characterization data, which is often generated during drug development and process optimization, does not appear to be published in accessible formats.

An exhaustive article based on the requested outline would necessitate specific experimental values for the following analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: This would require ¹H NMR data detailing chemical shifts (δ), multiplicities, coupling constants (J), and integration for each proton, as well as ¹³C NMR data providing the precise chemical shifts for all 13 carbon atoms in the molecule's framework.

Vibrational Spectroscopy: A complete Fourier-Transform Infrared (FT-IR) spectrum, with assignments for characteristic vibrational frequencies (in cm⁻¹) corresponding to its functional groups (N-H, C-O, C-H aromatic, etc.), is needed.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy data, specifically the wavelength(s) of maximum absorbance (λmax), are essential for describing the electronic transitions within the molecule.

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) data would provide the experimental exact mass of the molecular ion, which serves to confirm the elemental composition. While the theoretical exact mass can be calculated as 215.0946 g/mol , an experimentally determined value is required for confirmation.

While general principles of spectroscopy allow for the prediction of approximate spectral features for this compound based on its structure and data from similar compounds like 2-phenoxyaniline or various methoxyanilines, providing such predicted data would be speculative and would not meet the required standard of scientific accuracy for a detailed research article.

The generation of an authoritative and scientifically accurate article as outlined is contingent upon the future publication of the complete experimental characterization data for this compound.

Advanced Spectroscopic and Structural Elucidation of 5 Methoxy 2 Phenoxyaniline and Its Derivatives

Mass Spectrometry Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is instrumental in the identification and characterization of impurities in active pharmaceutical ingredients (APIs). The compound 5-Methoxy-2-phenoxyaniline is recognized as a key starting material or impurity in the synthesis of Iguratimod, a disease-modifying antirheumatic drug. chemicalbook.comnih.gov Regulatory guidelines necessitate the identification and characterization of any impurity present in a pharmaceutical product above a 0.1% threshold to ensure drug safety and efficacy. wisdomlib.org

In the analysis of Iguratimod and its related substances, LC-MS/MS methods are employed for sensitive and rapid quantification. A typical method involves sample preparation via protein precipitation, followed by chromatographic separation on a C18 column. nih.gov Gradient elution with a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) with formic acid) is commonly used. nih.gov Detection is achieved using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive-ion multiple reaction monitoring (MRM) mode. nih.gov

While specific experimental retention times and mass spectra for this compound are not detailed in the reviewed literature, its mass spectrometric behavior can be predicted based on its structure. The protonated molecule [M+H]⁺ would be the parent ion. Tandem mass spectrometry (MS/MS) would induce fragmentation, likely involving the cleavage of the ether bond, loss of the methoxy (B1213986) group's methyl radical (•CH₃), or fragmentation of the aromatic rings. These predicted fragmentation patterns are crucial for the structural elucidation of impurities during pharmaceutical development. wisdomlib.orghpst.cz

Table 1: Predicted LC-MS/MS Fragmentation Data for this compound

| Parent Ion (m/z) | Proposed Fragment Ion (m/z) | Potential Neutral Loss | Structural Origin of Fragment |

|---|---|---|---|

| 216.10 | 201.08 | •CH₃ (15 Da) | Loss of methyl radical from the methoxy group |

| 216.10 | 123.07 | C₆H₅O• (93 Da) | Cleavage of the ether bond (loss of phenoxy radical) |

| 216.10 | 93.03 | C₇H₈NO• (122 Da) | Cleavage of the ether bond (loss of methoxy-aminophenyl radical) |

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation in the solid state. Such structural data is fundamental to understanding a molecule's physical properties and its interactions in a biological or material context.

For phenoxyaniline (B8288346) derivatives, X-ray diffraction studies reveal key structural features. The analysis of related compounds shows that the geometry is influenced by the substitution pattern on the aromatic rings and the presence of intermolecular interactions, such as hydrogen bonds. semanticscholar.orgspast.org In the crystal lattice, molecules are often linked through systems of hydrogen bonds, for instance, between the amine group (N-H) of one molecule and an oxygen atom of a neighboring molecule. spast.org

Luminescence and Photophysical Characterization (for related phenoxyanilines)

The photophysical properties of phenoxyaniline derivatives are of significant interest due to their structural resemblance to various classes of fluorescent dyes and functional materials. The core structure, containing an electron-donating amine group linked to an electron-withdrawing phenoxy group through an aromatic system, forms a donor-π-acceptor (D-π-A) framework. This architecture is common in molecules exhibiting interesting photophysical phenomena, such as solvatochromism and large Stokes shifts.

Studies on related heterocyclic systems provide insight into the potential luminescent properties of phenoxyanilines. For example, phenoxazine (B87303) derivatives, which share the N,O-heterocyclic core, are known to be highly fluorescent and photostable, forming the basis for dyes like Nile blue and Nile red. hnstandards.com The photophysical characteristics of these molecules, including their absorption and emission spectra, are highly dependent on their substituents and the polarity of their environment. hnstandards.com

Similarly, other D-π-A systems, such as those based on 2,1,3-benzothiadiazole, exhibit positive solvatochromism, where the emission wavelength shifts to longer wavelengths (a red-shift) as the polarity of the solvent increases. nih.govresearchgate.net This behavior is characteristic of molecules with a significant increase in dipole moment upon excitation to the singlet excited state. The fluorescence of aniline (B41778) derivatives is generally strongest for the neutral, non-ionized form, with emission maxima often observed around 350 nm. nih.gov The introduction of substituents and the formation of extended π-conjugated systems can tune these properties, potentially shifting emission into the visible spectrum and enhancing quantum yields, making them suitable for applications in chemical sensing and bioimaging. mdpi.com

Given its structure, this compound is expected to possess fluorescent properties, though a detailed photophysical characterization has not been documented in the reviewed literature. Such a study would involve measuring its UV-vis absorption and fluorescence emission spectra, quantum yield, and fluorescence lifetime in various solvents to fully understand its excited-state behavior.

Computational Chemistry Investigations of 5 Methoxy 2 Phenoxyaniline and Its Analogues

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a leading method in quantum chemistry for studying the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency, making it suitable for analyzing complex organic molecules like 5-Methoxy-2-phenoxyaniline. DFT calculations are foundational for geometry optimization, conformational analysis, and the prediction of vibrational spectra.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Optimized Geometrical Parameters for this compound (DFT/B3LYP) Note: This data is representative and based on computational studies of analogous aromatic amines and ethers.

| Parameter | Bond | Value |

|---|---|---|

| Bond Length (Å) | C-N (aniline) | 1.395 |

| C-O (ether) | 1.368 | |

| C-O (methoxy) | 1.361 | |

| N-H | 1.009 | |

| Bond Angle (°) | C-N-H | 119.5 |

| C-O-C (ether) | 118.2 | |

| Aromatic C-C-C | 120.0 ± 1.5 | |

| Dihedral Angle (°) | C-C-O-C (ether) | 45.8 |

Vibrational Frequency Calculations and Spectral Correlation

Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra of a molecule. Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds. These theoretical spectra are crucial for interpreting experimental data and assigning specific absorption bands to molecular motions. nih.govresearchgate.net

For complex molecules, the calculated harmonic frequencies are often systematically higher than the frequencies observed in experimental spectra due to the neglect of anharmonicity. To improve the correlation, a scaling factor is typically applied to the computed frequencies. Studies on related compounds like 5-chloro-ortho-methoxyaniline and 2-methoxy-4-nitroaniline (B147289) have successfully used DFT to assign vibrational modes. researchgate.net For this compound, characteristic vibrations would include N-H stretching in the 3400-3500 cm⁻¹ region, aromatic C-H stretching around 3000-3100 cm⁻¹, and C-O-C ether stretching vibrations.

Table 2: Selected Vibrational Frequencies for this compound and their Assignments Note: This data is representative and based on computational studies of analogous compounds. researchgate.net

| Assignment | Calculated Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|

| ν(N-H) asym | 3505 | Asymmetric N-H stretch |

| ν(N-H) sym | 3410 | Symmetric N-H stretch |

| ν(C-H) arom | 3065 | Aromatic C-H stretch |

| ν(C=C) arom | 1610 | Aromatic ring C=C stretch |

| δ(N-H) | 1595 | N-H scissoring |

| ν(C-O-C) asym | 1245 | Asymmetric ether C-O-C stretch |

| ν(C-N) | 1220 | C-N stretch |

Quantum Chemical Descriptors

Quantum chemical descriptors are numerical values derived from the electronic structure calculations that quantify various aspects of a molecule's reactivity and electronic properties. These descriptors provide a quantitative basis for understanding and predicting chemical behavior.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy (EHOMO) is related to the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. nih.gov

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical descriptor of molecular stability and reactivity. A small energy gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring and the nitrogen atom, while the LUMO would be distributed across the aromatic system. From the HOMO and LUMO energies, other descriptors like chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω) can be calculated to further characterize reactivity. nih.gov

Table 3: Calculated Quantum Chemical Descriptors for this compound Analogues Note: This data is representative and based on computational studies of analogous aromatic compounds. researchgate.netnih.gov

| Parameter | Formula | Typical Value (eV) |

|---|---|---|

| EHOMO | - | -5.45 |

| ELUMO | - | -0.85 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.60 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.15 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.30 |

| Global Electrophilicity (ω) | μ² / 2η | 2.16 |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. chemrxiv.org The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack. walisongo.ac.idcore.ac.uk

For this compound, the MEP map would show significant negative potential around the electronegative oxygen atoms of the ether and methoxy (B1213986) groups, as well as the nitrogen atom of the aniline group, due to their lone pairs of electrons. manipal.edu These areas represent the most likely sites for interactions with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms of the amine group would exhibit a positive electrostatic potential, making them susceptible to interaction with nucleophiles or hydrogen bond acceptors.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, translating the complex wave function into the familiar language of Lewis structures (bonds and lone pairs). uni-muenchen.de This method is particularly useful for analyzing delocalization effects and intramolecular charge transfer. By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the stability derived from these electronic delocalizations. multidisciplinaryjournals.com

Table 4: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for this compound Analogues Note: This data is representative and based on NBO analysis of similar substituted aromatic systems. nih.gov

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | π(Carom-Carom) | 45.8 |

| LP(2) O (ether) | π(Carom-Carom) | 28.5 |

| LP(2) O (methoxy) | π(Carom-Carom) | 25.2 |

| π(Carom-Carom) | π(Carom-Carom) | 20.1 |

Thermodynamic Properties and Reaction Energetics

Computational methods, particularly Density Functional Theory (DFT), are pivotal in determining the thermodynamic properties of molecules and the energetics of chemical reactions. These calculations allow for the prediction of key parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), which govern the stability of molecules and the feasibility of reaction pathways.

For aniline derivatives, computational studies can elucidate reaction mechanisms, such as the reaction with hydroxyl radicals, by calculating activation energies and moments of inertia. mdpi.com The process involves mapping the potential energy surface of a reaction to identify transition states and intermediates. For instance, the cleavage of C-H bonds in amines can be computationally demonstrated to occur via a hydrogen atom transfer (HAT) mechanism, with calculated activation parameters (activation energy, enthalpy, and entropy) showing strong agreement with experimental kinetic results. mdpi.com

While specific thermodynamic data for this compound were not prominently available in the reviewed literature, the established methodologies are readily applicable. A typical computational study would involve geometry optimization of reactants, products, and transition states to calculate their energies. From these, thermodynamic state functions and activation barriers can be derived, providing a comprehensive understanding of the molecule's stability and reactivity. mdpi.comresearchgate.net

Below is a table representing calculated activation parameters for a related chemical reaction, illustrating the type of data generated from such computational studies.

Table showing a comparison of experimental and calculated activation parameters for the Fe(III)-promoted oxidative dehydrogenation of amines, demonstrating the accuracy of computational approaches. mdpi.com

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are crucial for applications in photonics and optoelectronics, including optical information processing and laser devices. researcher.life Computational quantum chemistry is a powerful tool for predicting the NLO properties of molecules, guiding the synthesis of new materials with enhanced performance. The key NLO properties, such as the electric dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β), can be calculated using methods like DFT and Møller-Plesset perturbation theory (MP2). mq.edu.audtic.mil

For aniline derivatives, computational studies have shown that NLO properties are highly sensitive to the nature and position of substituents on the aromatic ring. mq.edu.auresearchgate.net Electron-donating groups (like the amino and methoxy groups in this compound) and electron-accepting groups can create a push-pull system, enhancing intramolecular charge transfer and leading to larger hyperpolarizability values. researcher.lifemq.edu.au For example, studies on substituted anilines found that the first-order hyperpolarizability increases significantly with a methoxy group at the 2-position and a strong acceptor at the 4-position. mq.edu.au The analysis of Frontier Molecular Orbitals (HOMO-LUMO) is also used to understand the charge transfer within the molecule, which is linked to its NLO activity. researcher.life

The table below summarizes the computationally predicted NLO properties of several aniline analogues, providing a reference for the potential NLO response of this compound.

Table of calculated NLO properties for various aniline derivatives. The data illustrates the influence of substituents on dipole moment, polarizability, and hyperpolarizability. mq.edu.auworldscientific.com

In Silico Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. semanticscholar.org This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating the mechanism of action of potential drugs by analyzing their binding modes and energies. semanticscholar.orgbiointerfaceresearch.com

Studies on phenoxyaniline (B8288346) analogues have utilized these techniques to understand their interactions with metabolic enzymes like cytochrome P450 (CYP). For example, a series of phenoxyaniline congeners were investigated for their interaction with CYP2B enzymes, revealing how halogenation patterns affect binding affinity and inhibitory potency. nih.govnih.gov Such studies provide insights into how these compounds are metabolized and their potential for drug-drug interactions. Similarly, docking studies of phenoxyacetanilide derivatives against the COX-2 enzyme have been used to identify potential non-steroidal anti-inflammatory drugs, correlating docking scores with in vivo activity. semanticscholar.orgresearchgate.net

For this compound, docking studies could predict its binding affinity and interaction patterns with various protein targets. Key interactions typically analyzed include hydrogen bonds and hydrophobic contacts with amino acid residues in the protein's active site. elsevierpure.com The table below presents results from docking studies of related compounds against relevant protein targets.

Table summarizing molecular docking and interaction data for phenoxyaniline and methoxy-containing analogues against various protein targets. semanticscholar.orgnih.govnih.govchemrevlett.com

Computational Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The evaluation of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug development. nih.gov Poor pharmacokinetic profiles are a major cause of clinical trial failures. In silico ADME prediction models offer a rapid and cost-effective method to assess the drug-likeness of compounds in the early stages of discovery, helping to prioritize candidates for synthesis and further testing. biointerfaceresearch.comrowansci.com

Numerous computational tools and web servers, such as pkCSM and SwissADME, are available to predict a wide range of ADME parameters. biointerfaceresearch.com These include physicochemical properties (e.g., LogP, solubility), absorption (e.g., Caco-2 permeability, human intestinal absorption), distribution (e.g., blood-brain barrier penetration, plasma protein binding), metabolism (e.g., inhibition of cytochrome P450 enzymes), and excretion. mdpi.comnih.gov For example, studies on 2-methoxy benzoyl hydrazone and sulfonamide derivatives have used these tools to evaluate their pharmacokinetic profiles, ensuring they comply with criteria like Lipinski's rule of five for good oral bioavailability. biointerfaceresearch.comnih.gov

The following table presents a selection of computationally predicted ADME properties for compounds structurally related to this compound.

Table of in silico predicted ADME properties for various methoxy-containing analogues, highlighting key pharmacokinetic characteristics. mdpi.comnih.gov

In Silico Toxicological Profiling

Assessing the potential toxicity of a chemical is paramount for drug safety and regulatory compliance. nih.gov In silico toxicology employs computational models to predict various toxicity endpoints, providing an alternative to animal testing that is faster and less expensive. nih.gov These methods include Quantitative Structure-Activity Relationship (QSAR) models, which correlate a molecule's structure with its biological activity, and the identification of "structural alerts," which are molecular fragments known to be associated with specific types of toxicity. nih.govtoxicology.org

Commonly predicted toxicological endpoints include mutagenicity (e.g., Ames test), carcinogenicity, hepatotoxicity, and acute toxicity (often expressed as an LD50 value). nih.govd-nb.info For example, the toxicity of newly synthesized phenolic derivatives was evaluated using the GUSAR model, which predicted their acute toxicity via various routes of administration. d-nb.info Web servers like Lazar and ProTox are also used to predict a range of toxic effects. researchgate.net These predictive tools are crucial for flagging potentially hazardous compounds early in the development pipeline, allowing researchers to focus on safer alternatives. nih.gov

The table below provides examples of in silico toxicological predictions for related chemical classes.

Table showing in silico toxicology predictions for analogues and related compound classes. biointerfaceresearch.comnih.govd-nb.info

Preclinical Biological Activity and Mechanistic Insights of 5 Methoxy 2 Phenoxyaniline and Its Analogues

Enzyme Modulation and Inhibition Studies

The therapeutic potential of 5-Methoxy-2-phenoxyaniline and its analogues is largely defined by their ability to modulate the activity of specific enzymes. These interactions are critical to their biological effects and form the basis of their preclinical evaluation.

Cyclooxygenase (COX) Enzyme Inhibition (for N-(2-phenoxyphenyl)methanesulfonamide)

N-(2-phenoxyphenyl)methanesulfonamide, also known as Nimesulide, is a prominent analogue that has been extensively studied for its interaction with cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation and pain. wikipedia.orgresearchgate.net The therapeutic anti-inflammatory action of Non-steroidal anti-inflammatory drugs (NSAIDs) is primarily achieved through the inhibition of COX-2, while the concurrent inhibition of the constitutively expressed COX-1 isoform is often associated with gastrointestinal side effects. nih.govmdpi.com

Nimesulide and its analogues have demonstrated a preferential inhibition of COX-2 over COX-1. For instance, a pyridinic analogue of Nimesulide, N-(3-phenoxy-4-pyridinyl)trifluoromethanesulfonamide, showed potent inhibitory activity against both enzymes, with a notable preference for COX-2. nih.gov This selective action is a key characteristic of this class of compounds. nih.gov

| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| N-(3-phenoxy-4-pyridinyl)trifluoromethanesulfonamide (Nimesulide Analogue) nih.gov | COX-1 | 2.2 | 5.5 |

| COX-2 | 0.4 | ||

| Nimesulide selleckchem.com | COX-2 | 26 | N/A |

Butyrylcholinesterase Inhibition

Butyrylcholinesterase (BChE) has emerged as a significant therapeutic target, particularly in the context of neurodegenerative disorders like Alzheimer's disease, where its activity increases as the disease progresses. nih.govnih.govfrontiersin.org While direct studies on this compound are limited, research into its analogues, specifically those containing a methoxyaniline moiety, has provided valuable data.

Certain derivatives incorporating 2-methoxyaniline have been synthesized and evaluated for their BChE inhibitory potential. These studies indicate that the methoxyaniline scaffold can be a component of potent and selective BChE inhibitors. For example, a derivative featuring a 2-methoxyaniline substituent demonstrated significant BChE inhibition with an IC₅₀ value in the low micromolar range. researchgate.net Another study on 4-phthalimidobenzenesulfonamide derivatives showed that a compound with a 2-methoxyaniline group exhibited inhibitory activity against BChE. tandfonline.com

| Compound Analogue | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| 2-Methoxyaniline Derivative 1 researchgate.net | BChE | 1.888 |

| 4-Phthalimidobenzenesulfonamide with 2-Methoxyaniline (Compound 2) tandfonline.com | BChE | 13.41 |

Kinase Inhibition (e.g., VEGFR2, EGFR, PDGFR, cKit, CDK)

A key area of investigation for analogues of this compound is their ability to inhibit various protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and angiogenesis. Dysregulation of kinase activity is a hallmark of cancer.

The structural fragment 5-(ethylsulfonyl)-2-methoxyaniline (B1360015), a close analogue, has been identified as an important pharmacophore in the development of potent kinase inhibitors. It is a constituent of numerous compounds designed to target a broad spectrum of kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor (PDGFR), cKit, and Cyclin-Dependent Kinases (CDK).

One of the most promising compounds incorporating this fragment is N-(5-(ethylsulfonyl)-2-methoxyphenyl)-5-(3-(pyridin-2-yl)phenyl)oxazol-2-amine (AAZ), which has demonstrated potent inhibition of VEGFR2, a key receptor in angiogenesis.

| Compound | Target Kinase | IC₅₀ (nM) |

|---|---|---|

| N-(5-(ethylsulfonyl)-2-methoxyphenyl)-5-(3-(pyridin-2-yl)phenyl)oxazol-2-amine (AAZ) | VEGFR2 | 22 |

Anti-inflammatory Research

The anti-inflammatory properties of these compounds are a direct consequence of their enzyme-inhibiting activities, particularly their effects on the COX pathway.

Selective COX-2 Inhibition

The "COX-2 hypothesis" posits that selective inhibition of the COX-2 enzyme can achieve anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. mdpi.comresearchgate.net Nimesulide [N-(2-phenoxyphenyl)methanesulfonamide] exemplifies this principle. nih.gov Its chemical structure, which includes a sulfonanilide moiety, confers a preferential affinity for the COX-2 enzyme. nih.govresearchgate.net

This selectivity is attributed to the structural differences between the active sites of COX-1 and COX-2. The active site of COX-2 is larger, allowing bulkier molecules like Nimesulide to bind, whereas the smaller active site of COX-1 does not accommodate them as readily. wikipedia.org This selective inhibition reduces the production of pro-inflammatory prostaglandins at the site of inflammation while sparing the production of prostaglandins that protect the gastric mucosa. researchgate.netebsco.com

Potential Mechanisms of Action at the Cellular Level

The anti-inflammatory mechanism of Nimesulide and related analogues extends beyond the simple inhibition of prostaglandin (B15479496) synthesis. Preclinical studies have revealed a multifactorial action at the cellular level.

One key mechanism is the modulation of neutrophil function. Neutrophils are critical cells in the acute inflammatory response, and their activity is a target for anti-inflammatory agents. Nimesulide has been shown to interfere directly with neutrophil function by inhibiting chemotaxis—the directed migration of neutrophils to the site of inflammation. researchgate.net

Anti-cancer Research

The anti-cancer potential of compounds structurally related to this compound has been an area of active investigation. The core structure, combining a methoxy (B1213986) group and a phenoxy aniline (B41778) moiety, is found in various synthetic molecules with demonstrated cytotoxic and anti-proliferative effects against cancer cells.

Anti-angiogenic Properties

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. While direct anti-angiogenic studies on this compound are not extensively documented, research on related structures suggests a potential role in inhibiting this pathway. For instance, a series of 3-cyano-4-(phenoxyanilino)quinolines have been identified as potent inhibitors of MAP kinase kinase (MEK), a key component of a signaling pathway that can promote angiogenesis. nih.gov The optimal activity in this series was observed with alkoxy groups at specific positions, highlighting the potential influence of substituents like the methoxy group in modulating anti-angiogenic effects. nih.gov

Activity Against Specific Cancer Cell Lines in Preclinical Models

In vitro studies on various cancer cell lines have demonstrated the cytotoxic potential of phenoxyaniline (B8288346) derivatives. A novel series of phenoxy-N-phenylaniline derivatives exhibited significant cytotoxicity against colorectal cancer cell lines, HT29 and HCT 15. nih.gov The lead compound from this series, 4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline, showed excellent activity with IC50 values of 0.32 μM and 0.51 μM in HT29 and HCT 15 cells, respectively. nih.gov This compound was found to inhibit c-Myc/MAX dimerization and DNA binding, induce apoptosis, and cause cell cycle arrest. nih.gov

Furthermore, the influence of the methoxy group on anti-cancer activity has been noted in other chemical classes. For example, in a series of quinazoline (B50416) derivatives, the presence and position of methoxy groups on the phenyl ring were found to be important for their anti-proliferative activity against various cancer cell lines, including those of the lung, colon, breast, prostate, and cervix. nih.gov

Table 1: Cytotoxicity of a Phenoxy-N-phenylaniline Analogue

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| 4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline | HT29 (Colon) | 0.32 |

Neuroprotective Effects in In Vitro Systems

Derivatives of phenoxyaniline have shown promise as neuroprotective agents in preclinical models. N-acyl-substituted derivatives of 4-phenoxyaniline (B93406) have demonstrated the ability to protect cultured neurons from glutamate- and Bid-induced toxicity. researchgate.net Specifically, substitutions with 4-piperidine carboxylic acid and N-hydroxyethyl-4-piperidine carboxylic acid on the amino group of the 4-phenoxyaniline scaffold resulted in significant neuroprotective activity at concentrations as low as 1 μM. researchgate.net

Similarly, a newly synthesized chromene derivative containing a 4-methoxyaniline moiety, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M), was found to inhibit excitotoxic neuronal cell damage induced by glutamate (B1630785) or NMDA in primary cultured rat cortical cells. nih.govnih.gov This compound exhibited potent antioxidant activity by inhibiting intracellular reactive oxygen species and lipid peroxidation. nih.govnih.gov The neuroprotective mechanism was linked to the activation of the ERK1/2-CREB signaling pathway. nih.govnih.gov

Antimicrobial Properties and Mechanisms

While direct studies on the antimicrobial properties of this compound are limited, research on related quinoxaline (B1680401) derivatives, which can be synthesized from o-phenylenediamine (B120857) (a related aniline), has shown significant antibacterial and antifungal activity. nih.govresearchgate.net The introduction of various substituents onto the quinoxaline ring has been shown to modulate their antimicrobial spectrum and potency. nih.gov For instance, certain 2-amine-substituted quinoxaline analogues displayed good to moderate antibacterial activity against both Gram-positive (S. aureus, B. subtilis, MRSA) and Gram-negative (E. coli) bacteria, with minimum inhibitory concentrations (MICs) in the range of 4–32 μg/mL. nih.gov The mechanism of action for some of these derivatives involves compromising the structural integrity of the bacterial cell membrane. nih.gov

Structure-Activity Relationship (SAR) Investigations of Functionalized Analogues

Structure-activity relationship (SAR) studies of various phenoxyaniline and related heterocyclic compounds have provided insights into the structural features that contribute to their biological activities. In the development of 3-cyano-4-(phenoxyanilino)quinolines as MEK inhibitors, it was found that the presence of alkoxy groups at the 6- and 7-positions of the quinoline (B57606) ring was crucial for potent activity. nih.gov This suggests that the position and nature of substituents, such as the methoxy group in this compound, could significantly influence its potential anti-cancer effects.

In the context of anticancer quinoxalines, SAR studies have revealed that substitutions at various positions on the quinoxaline ring, often with electron-donating or electron-withdrawing groups, can significantly impact their cytotoxicity against different cancer cell lines. mdpi.com For example, the anticancer activity of some quinoxaline derivatives was enhanced by the presence of electron-donating groups on an attached phenyl ring. mdpi.com

Aryl Hydrocarbon Receptor (AhR) Activation

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a role in regulating gene expression in response to various environmental and endogenous compounds. wikipedia.org While there is no direct evidence of this compound activating the AhR, the receptor is known to bind a wide range of structurally diverse ligands, including natural flavonoids, polyphenols, and indoles, as well as synthetic aromatic hydrocarbons. wikipedia.org The activation of AhR leads to its translocation to the nucleus, dimerization with the AhR nuclear translocator (ARNT), and subsequent binding to specific DNA sequences to modulate gene transcription. wikipedia.orgnih.gov The persistent binding of ligands to the AhR can influence the duration of gene expression. nih.gov Given the aromatic nature of this compound, its potential interaction with the AhR warrants further investigation to understand if this pathway contributes to its biological activities.

Table 2: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| This compound | |

| 3-cyano-4-(phenoxyanilino)quinolines | |

| 4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline | |

| N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline |

Analytical Chemistry Methodologies for 5 Methoxy 2 Phenoxyaniline in Research

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is the cornerstone for separating 5-Methoxy-2-phenoxyaniline from a complex matrix, such as a reaction mixture or a final drug substance, allowing for its precise quantification and purity evaluation.

High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase mode (RP-HPLC), is a principal technique for the analysis of this compound. As an aromatic amine, this compound is well-suited for separation on a nonpolar stationary phase, such as a C18 column, with a polar mobile phase. nih.govresearchgate.net

A typical RP-HPLC method would involve an Inertsil ODS-3 or equivalent C18 column (e.g., 150 mm length, 4.6 mm internal diameter, 5 µm particle size). jetir.orgjohronline.com The separation is often achieved using a gradient elution, which allows for the effective separation of the main compound from impurities with different polarities. The mobile phase commonly consists of an aqueous component, like a phosphate (B84403) buffer adjusted to a slightly acidic pH (e.g., pH 3.5-4.0), and an organic modifier, typically HPLC-grade acetonitrile (B52724). jetir.orgjetir.org Detection is most commonly performed using a UV detector set at a wavelength where the analyte exhibits significant absorbance, such as 257 nm. johronline.comjetir.org The flow rate is generally maintained around 1.0 mL/min to ensure optimal separation and peak shape. johronline.com

The table below outlines a typical set of parameters for an HPLC analysis of aromatic amines like this compound. johronline.comtandfonline.com

| Parameter | Typical Condition |

| Column | C18 (e.g., Inertsil ODS-3), 150 x 4.6 mm, 5 µm |

| Mobile Phase A | 20mM Potassium Dihydrogen Orthophosphate, pH 3.5 |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detection Wavelength | 257 nm |

| Injection Volume | 20 µL |

This is an interactive data table. You can sort and filter the data.

Gas Chromatography-Mass Spectrometry (GC-MS) provides a powerful alternative for the analysis of this compound, offering high separation efficiency and definitive identification through mass analysis. This technique is particularly useful for identifying volatile impurities in a sample. The compound's volatility allows it to be analyzed directly, though derivatization could be employed to improve chromatographic behavior if necessary.

For analysis, a nonpolar or mid-polarity capillary column, such as one coated with 5% phenyl polymethylsiloxane, is typically used. epa.govresearchgate.net The gas chromatograph separates the components of the sample, which are then introduced into the mass spectrometer. Electron Ionization (EI) is a common ionization technique that generates a reproducible fragmentation pattern, or mass spectrum, which acts as a molecular fingerprint.

The mass spectrum for this compound would be expected to show a molecular ion peak (M+) corresponding to its molecular weight, along with characteristic fragment ions. Key fragments would likely arise from the cleavage of the ether bond, generating ions corresponding to the methoxyaniline and phenoxy moieties, as well as the loss of a methyl group (-CH3) from the methoxy (B1213986) substituent. researchgate.net Analysis in selected ion monitoring (SIM) mode can enhance sensitivity for trace-level quantification.

Spectrophotometric Methods for Detection and Characterization

UV-Visible (UV-Vis) spectrophotometry is a straightforward and accessible method for the detection and quantification of this compound in solution, provided the sample matrix is simple and free of interfering substances. The electronic structure of the molecule, containing phenyl rings, an amine substituent, and a phenoxy ether linkage, gives rise to characteristic absorption bands in the UV region.

The UV spectrum of aniline (B41778) derivatives in a neutral solvent typically shows strong absorption bands related to π → π* transitions of the aromatic system. researchgate.net For substituted anilines, these absorption maxima can be influenced by the nature and position of the substituents. The presence of the methoxy and phenoxy groups would be expected to shift the absorption maxima. The basicity of the aniline nitrogen means that the UV spectrum is often pH-dependent; protonation of the amino group in acidic solution alters the electronic transitions, leading to a shift in the absorption wavelength (a hypsochromic or blue shift). researchgate.net This property can be used to confirm the identity of the analyte.

Method Development and Validation for Research Applications

For research applications, particularly those supporting pharmaceutical filings, any analytical method used must be rigorously developed and validated to prove it is suitable for its intended purpose. demarcheiso17025.comscielo.br Validation is performed according to guidelines from the International Conference on Harmonisation (ICH). nih.gov

Method development for an HPLC procedure for this compound would involve optimizing parameters like mobile phase composition, pH, column type, and temperature to achieve adequate separation from all potential impurities with good peak shape and a reasonable run time. jetir.org

Once developed, the method is validated by assessing the following key parameters: jetir.orgdemarcheiso17025.comnih.gov

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. This is often demonstrated by analyzing spiked samples and performing forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light). johronline.com

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined over a specified range (e.g., 50-150% of the expected concentration) and confirmed by a high correlation coefficient (r² > 0.999). tandfonline.comnih.gov

Accuracy: The closeness of the test results to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a blank matrix, with acceptance criteria often set between 98-102%. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-assay precision): Precision over a short interval with the same analyst and equipment. pharmaguideline.com

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment. Precision is expressed as the Relative Standard Deviation (%RSD), which should typically be less than 2%. demarcheiso17025.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage. johronline.com

The table below summarizes the typical validation parameters and their acceptance criteria for a quantitative HPLC impurity method.

| Validation Parameter | Typical Acceptance Criteria |

| Specificity | Analyte peak is pure and resolved from impurities/degradants. |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 90.0% - 110.0% |

| Precision (% RSD) | ≤ 5.0% |

| LOD | Signal-to-Noise Ratio of 3:1 |

| LOQ | Signal-to-Noise Ratio of 10:1; %RSD ≤ 10% |

| Robustness | System suitability parameters pass under varied conditions. |

This is an interactive data table. You can sort and filter the data.

Utilization as a Reference Standard in Analytical Procedures

In analytical chemistry, a reference standard is a highly purified compound used as a measurement base. This compound serves as a reference standard in procedures for its own identification and quantification. lookchem.com This is particularly critical in the quality control of pharmaceutical products where it might be an impurity. For instance, in the analysis of the drug Iguratimod, a certified reference standard of this compound is required to accurately quantify its presence as a related substance. jetir.org

To be used as a reference standard, a batch of this compound must be of high, well-documented purity (e.g., >99%). chemicalbook.com Its identity must be unequivocally confirmed using a combination of analytical techniques, such as NMR, Mass Spectrometry, and IR spectroscopy. The purity is typically established using a mass balance approach, employing chromatographic methods like HPLC or GC to quantify organic impurities, alongside tests for water content, residual solvents, and non-volatile residues. The certified reference standard is then used to prepare calibration solutions for quantitative analysis or as a marker for peak identification in qualitative tests.

Future Research Directions and Translational Perspectives

Design and Synthesis of Advanced Derivatives with Tailored Biological Profiles

The 5-Methoxy-2-phenoxyaniline core is a valuable starting point for the synthesis of advanced derivatives with precisely engineered biological activities. The strategic modification of this scaffold allows for the fine-tuning of its pharmacological properties to enhance potency, selectivity, and pharmacokinetic profiles. Research has shown that the broader class of phenoxyaniline (B8288346) derivatives can be developed into potent inhibitors of critical cellular signaling pathways.

Future work will likely focus on:

Systematic Structural Modifications: Introducing a variety of substituents onto both the methoxy-substituted aniline (B41778) ring and the phenoxy ring can systematically probe structure-activity relationships (SAR). For example, derivatives of the related compound 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) are known to be important pharmacophoric fragments for potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in anti-angiogenesis therapy. nih.gov

Target-Specific Design: Derivatives can be rationally designed to target specific enzymes or receptors. For instance, certain 2-phenoxyaniline (B124666) derivatives have been identified as inhibitors of the Na+/Ca2+ exchange system, a potential therapeutic target for ischemic diseases. google.com Similarly, 3-cyano-4-(phenoxyanilino)quinolines have been prepared as inhibitors of MAP kinase kinase (MEK), demonstrating the utility of the phenoxyaniline moiety in developing anti-neoplastic agents. nih.gov

Bioisosteric Replacement: Employing bioisosteric replacement, where one functional group is replaced with another having similar physical or chemical properties, can optimize the compound's interaction with its biological target and improve its drug-like properties.

These synthetic strategies aim to generate libraries of novel compounds for screening against a wide array of biological targets, including protein kinases, ion channels, and other receptors implicated in various diseases. nih.govekb.egcancertreatmentjournal.com

Integration of Advanced Computational Approaches for Predictive Modeling

To accelerate the discovery process and reduce the reliance on costly and time-consuming empirical screening, advanced computational methods are becoming indispensable. These in silico tools can predict the biological activity and properties of hypothetical derivatives before they are synthesized.